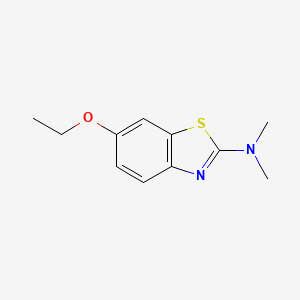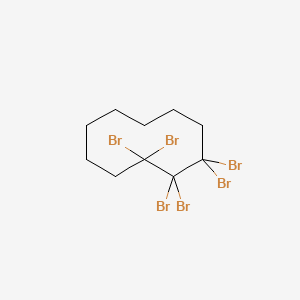
Hexabromocyclodecane
Overview
Description
Hexabromocyclododecane is a brominated flame retardant widely used in various industrial applications. It consists of twelve carbon atoms, eighteen hydrogen atoms, and six bromine atoms arranged in a cyclic structure. This compound is primarily utilized in extruded and expanded polystyrene foam for thermal insulation in construction. Additionally, it is found in upholstered furniture, automobile interior textiles, car cushions, insulation blocks in trucks, packaging materials, video cassette recorder housings, and electronic equipment .
Preparation Methods
Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine to cyclododecatriene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature range of 50-70°C and using a catalyst like iron or aluminum bromide to facilitate the bromination process .
Industrial production of hexabromocyclododecane involves large-scale bromination reactors where cyclododecatriene is continuously fed and reacted with bromine. The product is then purified through crystallization and filtration to obtain the desired compound .
Chemical Reactions Analysis
Hexabromocyclododecane undergoes several types of chemical reactions, including:
Oxidation: Hexabromocyclododecane can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of hexabromocyclododecane can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hexabromocyclododecane can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
Hexabromocyclododecane has a wide range of scientific research applications:
Mechanism of Action
Hexabromocyclododecane exerts its flame retardant effects by generating bromine radicals when exposed to heat. These bromine radicals interfere with the combustion process, effectively reducing the material’s flammability . Additionally, hexabromocyclododecane has been shown to interact with steroid hormone receptors, exhibiting anti-androgen activity and acting as an aromatase inhibitor. These interactions suggest that hexabromocyclododecane can function as an endocrine disruptor, affecting the hormonal system and causing neuronal changes in animals .
Comparison with Similar Compounds
Hexabromocyclododecane is often compared with other brominated flame retardants, such as:
Decabromodiphenyl ether (decaBDE): Another widely used brominated flame retardant, decabromodiphenyl ether is primarily used in plastics and textiles.
Tetrabromobisphenol A (TBBPA): This compound is used as a flame retardant in electronic equipment and printed circuit boards.
Polybrominated diphenyl ethers (PBDEs): These compounds are used in various applications, including electronics and textiles.
Hexabromocyclododecane is unique due to its high bromine content and its effectiveness as a flame retardant in polystyrene foams. Its persistence and potential environmental impact have led to regulatory measures to control its use and production .
Properties
IUPAC Name |
1,1,2,2,3,3-hexabromocyclodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br6/c11-8(12)6-4-2-1-3-5-7-9(13,14)10(8,15)16/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPTWLLWXYXFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(C(CCC1)(Br)Br)(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180181 | |
| Record name | Cyclodecane, hexabromo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25495-98-1 | |
| Record name | Cyclodecane, hexabromo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


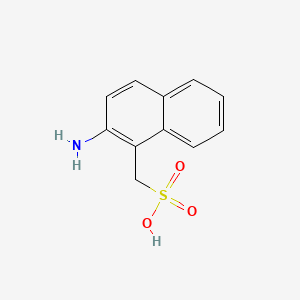
![12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1605730.png)


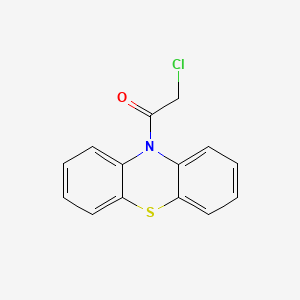
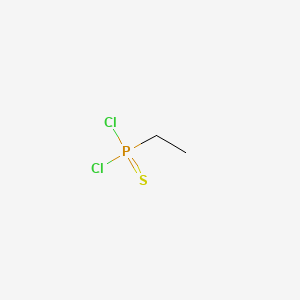
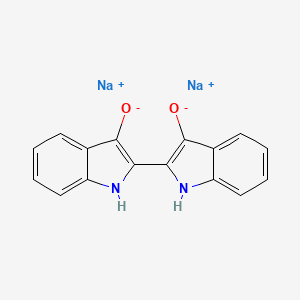
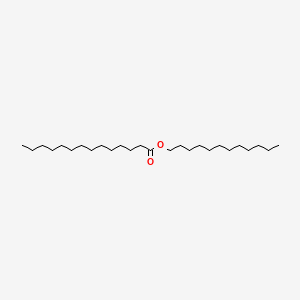
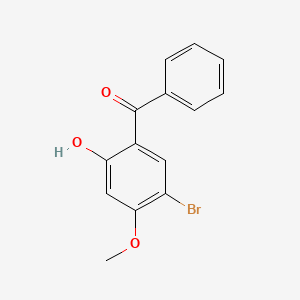
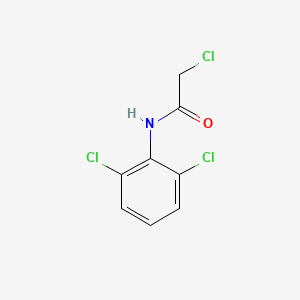

![4-Chloro-n-(7-oxo-7h-benzo[e]perimidin-6-yl)benzamide](/img/structure/B1605748.png)

